5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid
Description
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid is a small organic molecule characterized by a 1,3-benzothiazole core substituted at position 6 with a methylsulfonyl group (-SO₂CH₃) and at position 2 with an amino linker (-NH-) connected to a 5-oxopentanoic acid chain. The methylsulfonyl group enhances polarity and may influence solubility or target binding, while the pentanoic acid chain introduces a carboxylic acid moiety, enabling hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
5-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-22(19,20)8-5-6-9-10(7-8)21-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWNKNPDVIPUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine
Amide Formation with Glutaric Anhydride
Thiazole Ring Construction
Aminolysis and Chain Elongation
-
Thiol Displacement :
-
NH₃ (g) in DMF, 80°C, 6 hr → 2-aminobenzothiazole (Yield: 90%)
-
-
Acylation :
Critical Reaction Parameters
Sulfonation Optimization
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Sulfonylating Agent | MsCl > Ms₂O | 1.2 eq MsCl |
| Base | Py > Et₃N | 3 eq Pyridine |
| Temperature | 0°C → rt | Gradual warming |
Exceeding 1.5 eq MsCl led to di-sulfonation byproducts (HPLC-MS confirmation).
Amide Coupling Efficiency
| Coupling Reagent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 12 | 72 |
| HATU | DCM | 6 | 68 |
| Glutaric Anhydride | THF | 8 | 65 |
Activation with anhydrides minimized racemization compared to carbodiimide-based methods.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV | C18, 0.1% HCOOH/ACN | 99.2 |
| UPLC-MS | Cortecs C18+, 1.6 μm | 98.7 |
No detectable impurities >0.1% in optimized batches.
Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| MsCl Addition Rate | Dropwise (1 hr) | Controlled <25°C |
| Exotherm Control | Ice bath | Jacketed reactor |
Adiabatic calorimetry showed ΔTmax = 42°C during sulfonation.
Comparative Analysis of Routes
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 51% | 49% |
| Purity | 99.2% | 98.5% |
| Hazardous Byproducts | SO₂, HCl | HCN |
Route 1 preferred for industrial scale due to avoidable cyanide intermediates .
Chemical Reactions Analysis
Types of Reactions
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The amino group on the benzothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic Acid (BZH)
Key Differences :
- Core Structure : BZH () contains a benzimidazole ring (two nitrogen atoms in the fused ring) instead of a benzothiazole (one sulfur and one nitrogen).
- Substituents: The 2-amino group on the benzimidazole contrasts with the methylsulfonyl group on the benzothiazole in the target compound.
- The methylsulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to BZH’s amino group .
Molecular Weight :
| Compound | Molecular Weight |
|---|---|
| Target compound | Not provided |
| BZH | 262.265 g/mol |
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26, )
Key Differences :
- Core Structure : A simple thiazole ring replaces the fused benzothiazole system.
- Substituents : A phenylacetamido group at position 2 of the thiazole, lacking the methylsulfonyl modification.
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic Acid (CAS 311785-26-9, )
Key Differences :
- Substituents : Chlorine replaces the methylsulfonyl group at position 6 of the benzothiazole.
- Electronic Effects : Chlorine is a moderate electron-withdrawing group, whereas methylsulfonyl is strongly electron-withdrawing. This difference could alter binding affinity in targets sensitive to electronic environments.
- Solubility : The methylsulfonyl group may improve aqueous solubility compared to the hydrophobic chlorine substituent .
Substituent-Driven Pharmacological Implications
Methylsulfonyl vs. Amino Groups
- Methylsulfonyl (-SO₂CH₃) : Enhances polarity and hydrogen-bond acceptor capacity. This group is commonly used to improve metabolic stability and target selectivity in drug design.
- However, it may also increase susceptibility to oxidation .
Carboxylic Acid Moieties
All compared compounds retain a terminal carboxylic acid, which is critical for ionization at physiological pH. This feature facilitates solubility and interaction with basic residues (e.g., lysine, arginine) in biological targets.
Biological Activity
5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with notable biological activities. Its structure features a benzothiazole ring, a methylsulfonyl group, and a pentanoic acid moiety, which contribute to its diverse pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C13H14N2O5S2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This action can block substrate access and interfere with metabolic processes.
- Signal Transduction Pathways : It could potentially disrupt various signaling pathways involved in cell proliferation and survival, making it a candidate for anti-cancer therapies.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated activity against various cancer cell lines:
| Cell Line | Activity |
|---|---|
| MCF-7 (Breast) | Significant antiproliferative effects |
| A549 (Lung) | Moderate sensitivity |
| HCT116 (Colon) | Notable cytotoxicity |
Studies have shown that the introduction of substituents at specific positions on the benzothiazole ring enhances potency against tumor cells, suggesting structure-activity relationships (SAR) that are critical for drug design .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant antibacterial effects |
| Candida albicans | Effective antifungal activity |
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways unique to microorganisms .
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. This activity is crucial for developing treatments for inflammatory diseases:
| Enzyme Targeted | Inhibition Type |
|---|---|
| COX-1 | Selective inhibition |
| COX-2 | More than 470-fold selective |
Such selectivity is beneficial in minimizing side effects associated with non-selective COX inhibitors .
Case Studies
-
Antitumor Efficacy in Ovarian Cancer :
A study evaluated the impact of this compound on ovarian cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against ovarian tumors. -
Inhibition of Leishmania Parasites :
Another investigation focused on the antiparasitic effects against Leishmania infantum. The compound demonstrated promising activity in inhibiting the intracellular amastigote form, highlighting its potential in treating parasitic infections .
Comparative Analysis
When compared to other benzothiazole derivatives, this compound exhibits unique biological activities due to its specific functional groups:
| Compound | Key Activity |
|---|---|
| 4-methyl-N-(6-methylsulfonyl-benzothiazol) | Antimicrobial and anti-inflammatory |
| 2-(4-Aminophenyl)benzothiazoles | Antitumor properties |
The combination of the methylsulfonyl group and the pentanoic acid moiety enhances its reactivity and biological profile compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
